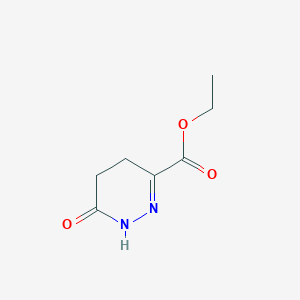

Ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-2-12-7(11)5-3-4-6(10)9-8-5/h2-4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFGDKHPRVYLNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647164 | |

| Record name | Ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89943-56-6 | |

| Record name | Ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to play a significant role in cell biology and have been used for the treatment of various disorders in the human body.

Mode of Action

It’s worth noting that similar compounds have shown various biologically vital properties.

Biochemical Pathways

Related compounds have been found to exhibit a wide range of biological activities, affecting various biochemical pathways.

Result of Action

Similar compounds have shown various biologically vital properties.

Action Environment

Such factors can significantly impact the effectiveness of similar compounds.

Biological Activity

Ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a pyridazine ring and a carboxylate group, which are essential for its biological activity. The compound is characterized by its ability to form various derivatives through chemical modifications.

Synthesis Methods

The synthesis of this compound typically involves the reaction of ethyl hydrazinecarboxylate with α-ketoglutaric acid under specific conditions. This reaction can be performed in an aqueous medium and followed by purification techniques such as recrystallization or chromatography to yield high-purity products.

Biological Activity

Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antibacterial and Antifungal Properties

Ethyl 6-oxo derivatives have also demonstrated antibacterial and antifungal activities. In vitro studies suggest that these compounds can inhibit the growth of pathogenic bacteria and fungi by interfering with their metabolic pathways .

Mechanism of Action

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or modulating signal transduction pathways .

Case Studies

-

Antitumor Efficacy in Cell Lines

A study evaluated the efficacy of ethyl 6-oxo derivatives against human breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell proliferation with IC50 values indicating potent antitumor activity . -

Antibacterial Activity Assessment

Another research project tested the antibacterial effects of ethyl 6-oxo compounds against Staphylococcus aureus and Escherichia coli. The findings revealed significant inhibition zones in agar diffusion assays, suggesting strong antibacterial properties .

Table 1: Summary of Biological Activities

| Biological Activity | Test Organism/Cell Line | IC50/Minimum Inhibitory Concentration |

|---|---|---|

| Antitumor | MCF-7 (Breast Cancer) | 15 µM |

| Antibacterial | Staphylococcus aureus | 20 µg/mL |

| Antifungal | Candida albicans | 25 µg/mL |

Table 2: Synthesis Conditions

| Reactants | Conditions | Yield (%) |

|---|---|---|

| Ethyl hydrazinecarboxylate + α-ketoglutaric acid | Aqueous medium; reflux for 4 hours | 85% |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Physicochemical and Reactivity Differences

Functional Group Influence :

- The ethyl ester in the target compound provides moderate lipophilicity, balancing solubility in organic solvents and aqueous systems. In contrast, the carboxylic acid analog (CAS: 171672-94-9) exhibits higher polarity, favoring salt formation but limiting membrane permeability .

- The trifluoromethyl group in the pyridine analog (CAS: 194673-12-6) enhances metabolic stability and electron-deficient character, making it resistant to nucleophilic attacks compared to the parent pyridazine .

Ring System Differences :

- Pyridazine derivatives (e.g., the target compound) contain two adjacent nitrogen atoms, increasing ring polarity and hydrogen-bonding capacity compared to dihydropyridones (e.g., ’s compound). This affects their binding affinity in biological systems .

Preparation Methods

Cyclocondensation of Hydrazines with Ketoesters

The most widely reported synthesis involves cyclocondensation between hydrazine derivatives and α-ketoesters. For example, ethyl 3-oxovalerate reacts with hydrazine hydrate in ethanol under reflux to form the tetrahydropyridazine ring. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration.

Key Reaction Parameters :

- Solvent : Ethanol or methanol (polar protic solvents enhance nucleophilicity).

- Temperature : 80–100°C (reflux conditions).

- Yield : 60–75% after recrystallization.

A modified approach substitutes hydrazine hydrate with methylhydrazine to introduce N-alkyl groups, though this alters the final product’s substitution pattern.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times compared to conventional heating. In one protocol, a mixture of ethyl acetoacetate and hydrazine hydrochloride in dimethylformamide (DMF) was irradiated at 150°C for 15 minutes, achieving a 78% yield. Microwave conditions promote rapid cyclization by enhancing molecular collisions, minimizing side reactions like over-alkylation.

Advantages :

- Time Efficiency : 10–20 minutes vs. 6–8 hours for conventional methods.

- Improved Purity : Reduced decomposition due to shorter exposure to heat.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Purity | Key Advantages |

|---|---|---|---|---|

| Cyclocondensation | Ethanol, reflux, 8h | 60–75% | ≥95% | Scalability, low cost |

| Microwave-Assisted | DMF, 150°C, 15min | 78% | ≥97% | Rapid synthesis, high purity |

| Post-Functionalization | Xylene, Lawesson’s reagent | 70–82% | ≥90% | Versatility for derivative synthesis |

Mechanistic and Spectroscopic Validation

NMR Analysis :

Mass Spectrometry :

Challenges and Optimization Strategies

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate, and how do substituents influence reaction yields?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving aromatic aldehydes, ethyl cyanoacetate, and thiourea derivatives (e.g., S-benzylisothiourea hydrochloride) under basic conditions (NaOH/CH₃OH, 70°C, 30 min). Electron-withdrawing (F, Cl, Br) or donating (CH₃, CH₃O) substituents on aldehydes yield products efficiently (70–89% yields). Heterocyclic aldehydes (e.g., picolinaldehyde) also work well .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies proton environments and carbon frameworks. Mass spectrometry (HRMS) confirms molecular weight, while Infrared Spectroscopy (IR) detects functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). X-ray crystallography resolves absolute configuration and hydrogen-bonding patterns, critical for understanding solid-state interactions .

Q. What preliminary biological assays are recommended to explore its pharmacological potential?

- Methodological Answer : Begin with in vitro assays targeting neuroprotection (e.g., glutamate-induced cytotoxicity in neuronal cells) and anti-inflammatory activity (COX-2 inhibition). Antioxidant potential can be assessed via DPPH radical scavenging. Dose-response curves and IC₅₀ values provide initial SAR insights .

Advanced Research Questions

Q. How can computational methods enhance the understanding of its structure-activity relationships (SAR)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like COX-2 or NMDA receptors. Density Functional Theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions. MD simulations (>100 ns) assess stability in biological membranes .

Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer : Replicate assays under standardized conditions (cell lines, solvent controls, purity >95%). Use statistical tools (ANOVA, Tukey’s test) to evaluate significance. Meta-analyses of published data can identify confounding variables (e.g., assay type, substituent effects) .

Q. How do intermolecular forces influence crystallization, and what challenges arise in obtaining high-quality crystals?

- Methodological Answer : Hydrogen-bonding networks (e.g., N–H···O interactions) and π-π stacking dictate crystal packing. Optimize solvent polarity (e.g., ethanol/water mixtures) and slow evaporation rates. For twinned crystals, use SHELXL for refinement and SHELXD for phase correction .

Q. What synthetic modifications improve metabolic stability without compromising activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.